![molecular formula C8H5F3N2 B1394208 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190316-27-8](/img/structure/B1394208.png)
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of these compounds are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. For example, one study discusses the synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis of Derivatives : 7-Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones have been synthesized using 7-hydroxy derivatives with various nucleophiles. This synthesis demonstrated applications in creating 7-methylene derivatives and fused tricyclic derivatives (Goto et al., 1991).
- Regioselective Functionalization : The regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine at the 6-position has been achieved, introducing various groups directly to the pyridine ring (Minakata et al., 1992).
Chemical Properties and Reactions
- Influence of Bronsted and Lewis Acids/Bases : The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones showed distinct regiochemistry influenced by Bronsted acids, bases, and Lewis acid (Sn(2+)). This provided insights into the electrophilicity and basicity changes due to the trifluoromethyl group (De Rosa et al., 2015).
- Synthesis of Derivatives for Agricultural and Material Applications : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized for potential applications in agrochemicals and functional materials, showing fungicidal activity and ionization potential correlation (Minakata et al., 1992).
Biological Applications
- Antimicrobial and Antimycobacterial Evaluation : A series of pyrrolo[3,2-c]pyridine Mannich bases exhibited significant antimicrobial and antimycobacterial activities, suggesting potential in medical applications (Jose et al., 2017).
- Anticancer Agent Design : Novel scaffolds based on pyrrolyl-pyridines, including derivatives of 1H-pyrrolo[2,3-b]pyridine, have shown significant anticancer activity, highlighting their potential as therapeutic agents (Mallisetty et al., 2023).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-1-3-12-6-2-4-13-7(5)6/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIJCWEAOJGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676838 | |
| Record name | 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190316-27-8 | |
| Record name | 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



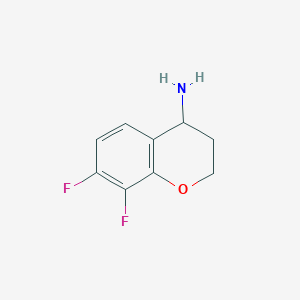
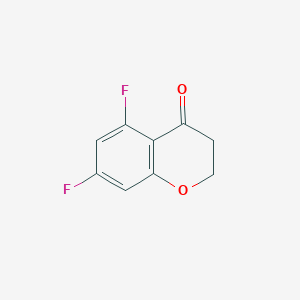
![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)
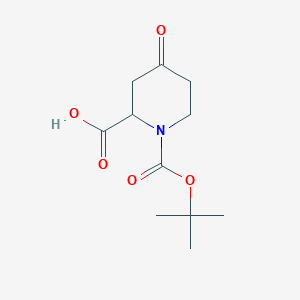

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)
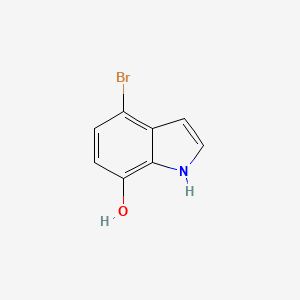
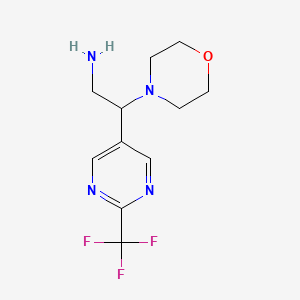
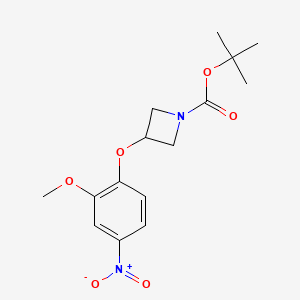
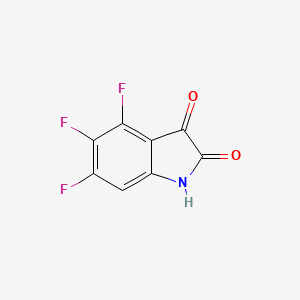
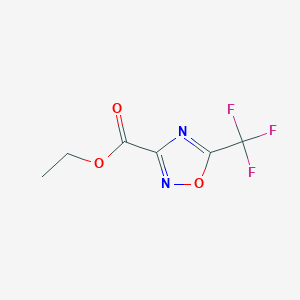
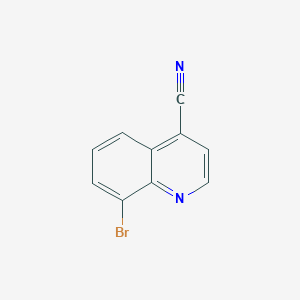
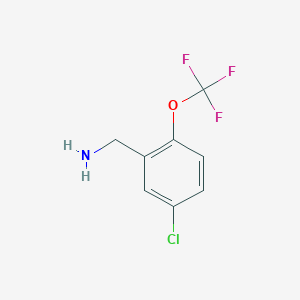
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)